Cesium titanium oxide; 99.85% (metals basis)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cesium titanium oxide is an inorganic compound that is employed as an intermediate for pharmaceuticals . It is also known as cesium titanate .

Synthesis Analysis

Titanium oxide nanoparticles can be synthesized in a molten mixture of alkali chlorides and nitrates . The phase composition of the oxidation products depends on the synthesis temperature . Titanium sub-oxides are generally synthesized through the reduction of titanium dioxide using hydrogen, carbon, metals, or metal hydrides as reduction agents .

Molecular Structure Analysis

Cesium titanate adopts a polymeric structure with Cs-O and Ti-O bonds . The atomic structure of the synthesized material can be imaged by high-resolution transmission electron microscopy (HRTEM) .

Chemical Reactions Analysis

Titanium catalysis for the synthesis of fine chemicals involves redox transformations and two important hydrofunctionalization reactions, hydroamination and hydroaminoalkylation . The electron-trapping centers formed by doping into the TiO2 lattice improved the separation efficiency of photogenerated electrons and holes .

Physical And Chemical Properties Analysis

Cesium is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . Titanium dioxide nanoparticles have unique physical and chemical properties, different from their bulkier counterparts .

Scientific Research Applications

Cesium titanium oxide; 99.85% (metals basis) has many applications in the scientific research field. It is used as a catalyst in a variety of chemical reactions, including the synthesis of organic compounds, inorganic compounds, and polymers. It is also used as an optical filter to selectively absorb certain wavelengths of light. Additionally, Cesium titanium oxide; 99.85% (metals basis) has been used as a semiconductor material in the fabrication of transistors and other electronic devices.

Mechanism of Action

The mechanism of action of Cesium titanium oxide; 99.85% (metals basis) is not fully understood, but it is thought to be related to its ability to trap electrons and form strong bonds with other molecules. It is also thought to be able to catalyze chemical reactions by providing a surface on which reactants can adsorb and interact with each other.

Biochemical and Physiological Effects

Cesium titanium oxide; 99.85% (metals basis) does not have any known biochemical or physiological effects. It has been tested for toxicity in various animal models, and it has been found to be non-toxic at the concentrations used in these studies.

Advantages and Limitations for Lab Experiments

Cesium titanium oxide; 99.85% (metals basis) has several advantages for lab experiments. It is a relatively inexpensive material, it is easy to work with, and it is resistant to corrosion. Additionally, it is a versatile material that can be used in a variety of applications. The main limitation of Cesium titanium oxide; 99.85% (metals basis) is its high melting point, which makes it difficult to use in some experiments.

Future Directions

The potential future directions for Cesium titanium oxide; 99.85% (metals basis) research include developing new synthesis methods, exploring its potential applications in nanotechnology, and investigating its potential use in medical treatments. Additionally, further research is needed to better understand its mechanism of action and its biochemical and physiological effects.

In conclusion, Cesium titanium oxide; 99.85% (metals basis) is a versatile material with many potential applications in scientific research. It is relatively inexpensive and easy to work with, and it has been found to be non-toxic in animal studies. Further research is needed to explore its potential applications in nanotechnology and medicine, as well as to better understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

Cesium titanium oxide; 99.85% (metals basis) can be synthesized by several methods, including hydrothermal synthesis, sol-gel synthesis, and the solid-state reaction method. In the hydrothermal synthesis method, cesium and titanium sources are mixed together with aquex solvent, and the mixture is heated in a pressure vessel at high temperatures and pressures. The sol-gel method involves the synthesis of a gel-like precursor solution, which is then heated and dried to form a solid material. The solid-state reaction method involves the direct reaction of cesium and titanium sources at high temperatures.

Safety and Hazards

Cesium titanium oxide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

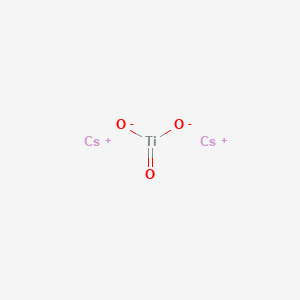

dicesium;dioxido(oxo)titanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Ti/q2*+1;;2*-1; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIPNNKRGFPONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Cs+].[Cs+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Ti |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.676 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)